![molecular formula C11H15Cl2F2N3 B2691769 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1049702-04-6](/img/structure/B2691769.png)
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride
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Description
This compound is a chemical with the molecular formula C11H13F2N3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(CN)C1=NC2=CC=CC=C2N1C(F)F
. This indicates that the molecule contains a benzodiazole ring with a difluoromethyl group attached, as well as a propylamine side chain. Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.24 . It is predicted to have a melting point of 121.41°C, a boiling point of approximately 333.1°C at 760 mmHg, and a density of approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.58 .Scientific Research Applications
Generation of Structurally Diverse Compounds
Benzodiazole derivatives, similar in structure to the specified compound, serve as key intermediates in the synthesis of a wide range of chemical entities. For example, benzodiazole-based compounds have been utilized as starting materials in alkylation and ring closure reactions, leading to a structurally diverse library of compounds with potential applications in drug discovery and material science (Roman, 2013). These processes highlight the versatility of benzodiazole derivatives in synthesizing novel molecules with varied biological and chemical properties.
Anticancer Activity
Derivatives structurally related to benzodiazoles have shown significant promise as anticancer agents. Studies have focused on synthesizing and evaluating the in vitro anticancer activity of benzimidazoles bearing oxadiazole nuclei, with several compounds displaying significant to good anticancer activities (Rashid, Husain, & Mishra, 2012). This suggests the potential of benzodiazole derivatives in contributing to the development of new anticancer therapies.
Corrosion Inhibition
Benzodiazole derivatives are also investigated for their utility in corrosion inhibition, which is crucial for protecting metals in industrial applications. Novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media, demonstrating their effectiveness in preventing corrosion through adsorption on the steel surface (Tang et al., 2013). This application underscores the chemical utility of benzodiazole derivatives beyond pharmaceuticals, extending into materials science and engineering.
properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3.2ClH/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13;;/h2-5,7,11H,6,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMSNFSAZVMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2N1C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride |
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